2,4,6-trimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide
Description
2,4,6-TRIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Properties
Molecular Formula |
C24H29N5O2S |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H29N5O2S/c1-16-13-17(2)24(18(3)14-16)32(30,31)28-21-9-7-20(8-10-21)27-22-15-23(26-19(4)25-22)29-11-5-6-12-29/h7-10,13-15,28H,5-6,11-12H2,1-4H3,(H,25,26,27) |
InChI Key |
GMGZPVIINGLIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve the isolation of intermediates from petroleum distillation or the methylation of toluene and xylenes over aluminosilicate catalysts . These methods ensure the efficient and large-scale production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4,6-TRIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines.
Scientific Research Applications
2,4,6-TRIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, perfumes, and high-performance polymers
Mechanism of Action
The mechanism of action of 2,4,6-TRIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene: An aromatic hydrocarbon used as a precursor to mellitic anhydride and as a gasoline additive.
2,4,6-Trimethyl-1,3-phenylenediamine: Used as a catalyst in organic synthesis and as an intermediate in the production of dyes and plastics.
Uniqueness
2,4,6-TRIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. Its versatility in various scientific research applications sets it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
